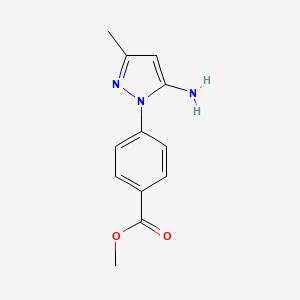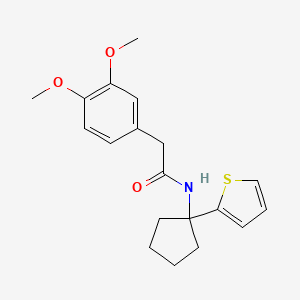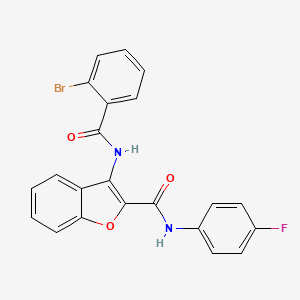
3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide, also known as BBF2H7, is a synthetic compound that belongs to the benzofuran family. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research. BBF2H7 has been shown to exhibit potent anti-cancer properties, making it an attractive candidate for further investigation.
Scientific Research Applications
Crystal Structures and Molecular Design
Crystal structures of benzamide derivatives, such as those involving bromo and fluoro substitutions, have been studied for their unique molecular conformations and interactions. Such studies are fundamental in the design and synthesis of new compounds with specific physical or chemical properties, serving as a basis for material science, pharmaceuticals, and chemical engineering applications (Suchetan et al., 2016).
Anticancer and Antimicrobial Activities
Benzofuran and benzamide compounds have been explored for their biological activities, including their potential anticancer and antimicrobial effects. For instance, coumarin-3-carboxamide derivatives demonstrated significant inhibition against certain cancer cell lines, indicating the importance of benzamide functionalities in enhancing anticancer activity (Phutdhawong et al., 2021). Similarly, novel benzofuran derivatives have shown promise as antifungal agents, suggesting their utility in developing new preservatives or treatments against fungal infections (Abedinifar et al., 2020).
Drug Design and Molecular Docking
Research into benzofuran and benzamide derivatives extends into drug design, where these compounds are analyzed for their potential as therapeutic agents. Molecular docking studies, for example, help predict the interaction between these molecules and biological targets, such as enzymes or receptors, aiding in the design of more effective drugs with specific biological activities (Thorat et al., 2016).
properties
IUPAC Name |
3-[(2-bromobenzoyl)amino]-N-(4-fluorophenyl)-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14BrFN2O3/c23-17-7-3-1-5-15(17)21(27)26-19-16-6-2-4-8-18(16)29-20(19)22(28)25-14-11-9-13(24)10-12-14/h1-12H,(H,25,28)(H,26,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VXHMYUCPTQLVDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(O2)C(=O)NC3=CC=C(C=C3)F)NC(=O)C4=CC=CC=C4Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14BrFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-bromobenzamido)-N-(4-fluorophenyl)benzofuran-2-carboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

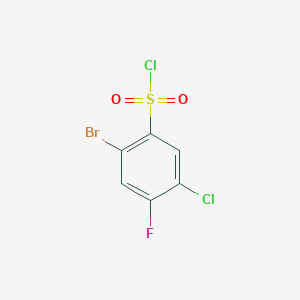
![N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)-2-phenoxyethanesulfonamide](/img/structure/B2590359.png)
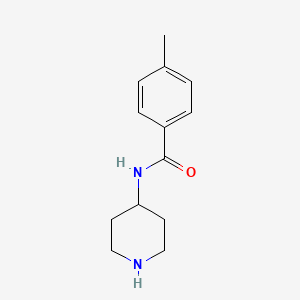
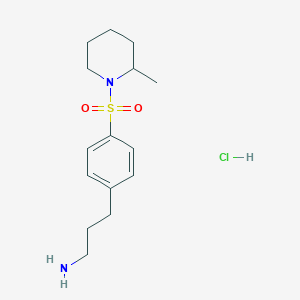
![7-Chloro-1-(4-methoxyphenyl)-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2590363.png)
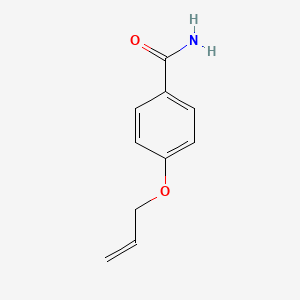
![5-[(1,3-Benzodioxol-5-ylmethyl)amino]-2-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}-1,3-oxazole-4-carbonitrile](/img/structure/B2590366.png)
![[2-[(2-Cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-(4-methylbenzoyl)benzoate](/img/structure/B2590371.png)
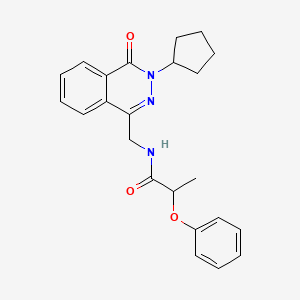
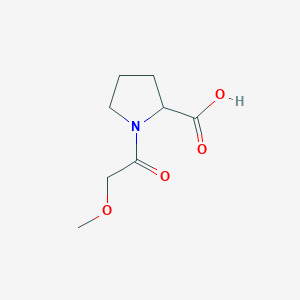
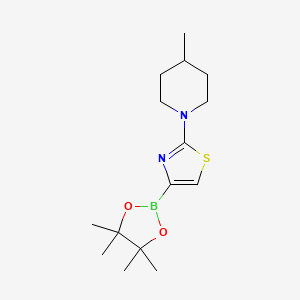
![5-amino-4-(1H-1,3-benzodiazol-2-yl)-1-[2-(2-fluorophenyl)ethyl]-2,3-dihydro-1H-pyrrol-3-one](/img/structure/B2590378.png)
